molecular formula C22H21FN4O2 B2372948 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide CAS No. 2034578-64-6

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide

Cat. No.: B2372948
CAS No.: 2034578-64-6
M. Wt: 392.434
InChI Key: HKUSCSWKZYACSK-UHFFFAOYSA-N
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Description

3-((5-Fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide (CAS Number: 2034578-64-6) is a high-purity chemical compound offered with a minimum purity of 95% . It has a molecular formula of C 22 H 21 FN 4 O 2 and a molecular weight of 392.43 g/mol . This molecule is a derivative of piperidine, a heterocyclic amine that is a highly prevalent structural motif in FDA-approved pharmaceuticals . The compound's structure incorporates a 5-fluoropyrimidine group, a key scaffold in medicinal chemistry known for its role in various kinase inhibitors and other biologically active molecules . The integration of these two privileged structures—piperidine and fluoropyrimidine—makes this compound a valuable intermediate for researchers in medicinal chemistry and drug discovery. It is particularly useful for exploring new pharmacologically active agents, given the established importance of both moieties in the development of therapeutics targeting a range of diseases. The presence of the fluoropyrimidine subunit suggests potential applications in the development of antimetabolites, similar to the mechanisms of 5-fluorouracil, which is a foundational fluoropyrimidine drug used in cancer chemotherapy . Researchers can utilize this compound to synthesize novel analogs, study structure-activity relationships (SAR), and investigate mechanisms of action related to enzyme inhibition or receptor modulation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a full risk assessment before handling.

Properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUSCSWKZYACSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide consists of three key structural components: a piperidine core with a fluoropyrimidine ether at the 3-position and a diphenylcarboxamide at the nitrogen (position 1). The synthesis requires selective functionalization of the piperidine ring and careful introduction of the two distinct functional groups, necessitating strategic planning of reaction sequences and protecting group strategies.

The retrosynthetic analysis reveals two primary disconnections:

  • The fluoropyrimidine ether linkage at position 3
  • The diphenylcarboxamide at position 1

This leads to several potential synthetic pathways, each with distinct advantages dependent on reagent availability, desired scale, and specific laboratory constraints.

Preparation Method via 3-Hydroxypiperidine Functionalization

Detailed Synthetic Procedure

Step 1: N,N-Diphenylcarbamoyl Group Introduction

The synthesis begins with the preparation of N,N-diphenylpiperidine-1-carboxamide intermediate using methods similar to those documented for related compounds. The procedure involves reaction of 3-hydroxypiperidine with N,N-diphenylcarbamoyl chloride in the presence of a base.

Reagents and Conditions:

  • 3-Hydroxypiperidine (1.0 equiv)
  • N,N-Diphenylcarbamoyl chloride (1.2 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (DCM)
  • 0°C to room temperature, 5 hours

Procedure:

  • Dissolve 3-hydroxypiperidine in dry DCM and cool to 0°C
  • Add triethylamine dropwise
  • Add N,N-diphenylcarbamoyl chloride solution in DCM over 1 hour
  • Allow to warm to room temperature and stir for 4 additional hours
  • Quench with water, extract with DCM, and purify by column chromatography

The reaction proceeds with typical yields of 70-85%, producing 3-hydroxy-N,N-diphenylpiperidine-1-carboxamide as a white solid.

Step 2: Fluoropyrimidine Ether Formation

The second key step involves coupling the 3-hydroxy intermediate with 2-chloro-5-fluoropyrimidine through a nucleophilic aromatic substitution reaction. This methodology parallels the approach used for synthesis of similar fluoropyrimidine-containing compounds.

Reagents and Conditions:

  • 3-Hydroxy-N,N-diphenylpiperidine-1-carboxamide (1.0 equiv)
  • 2-Chloro-5-fluoropyrimidine (1.2-1.5 equiv)
  • Potassium carbonate (2.5 equiv)
  • Sodium iodide (catalytic amount)
  • N,N-Dimethylformamide (DMF)
  • 65-80°C, 12-18 hours

Procedure:

  • Dissolve 3-hydroxy-N,N-diphenylpiperidine-1-carboxamide in dry DMF
  • Add potassium carbonate and sodium iodide
  • Add 2-chloro-5-fluoropyrimidine and heat at 70°C
  • Monitor by HPLC until completion (typically 12-16 hours)
  • Cool to room temperature, filter, and concentrate
  • Purify by column chromatography (silica gel, ethyl acetate/hexanes)

This reaction typically achieves yields of 60-75% and produces 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide as a white crystalline solid.

Alternative Synthesis via Piperidine N-Functionalization First

Detailed Synthetic Procedure

Step 1: N,N-Diphenylpiperidine-1-carboxamide Synthesis

The initial step involves direct reaction of piperidine with diphenylcarbamoyl chloride or a similar activated carbamate.

Reagents and Conditions:

  • Piperidine (1.0 equiv)
  • Diphenylcarbamoyl chloride (1.0 equiv)
  • Triethylamine (1.2 equiv)
  • Dichloromethane
  • 0°C to room temperature, 5 hours

Procedure:

  • Dissolve piperidine in DCM and cool to 0°C
  • Add triethylamine
  • Add diphenylcarbamoyl chloride solution in DCM dropwise
  • Stir at room temperature for 5 hours
  • Wash with water and brine
  • Concentrate and purify by recrystallization from ethanol

This method typically produces N,N-diphenylpiperidine-1-carboxamide in yields of 75-85%.

Step 2: 3-Position Functionalization

The next step requires regioselective oxidation at the 3-position of the piperidine ring, followed by reduction to introduce the hydroxyl group.

Reagents and Conditions for Oxidation:

  • N,N-Diphenylpiperidine-1-carboxamide (1.0 equiv)
  • FeCl₂ (0.1 equiv)
  • NaI (0.3 equiv)
  • Phenyliodine diacetate (PIDA) (1.8 equiv)
  • NaN₃ (3.6 equiv)
  • Ethyl acetate
  • 80°C, 12 hours under argon

Procedure:

  • Combine all reagents in a reaction vessel
  • Heat at 80°C for 12 hours under argon
  • Cool to room temperature and concentrate
  • Purify by column chromatography

This oxidation produces the 3,4-dihydropyridine intermediate, which is then reduced to the 3-hydroxypiperidine derivative.

Step 3: Fluoropyrimidine Coupling

The final step involves coupling the 3-hydroxypiperidine intermediate with 5-fluoropyrimidine using similar conditions to those described in Section 2.2.2.

Convergent Synthesis Approach

Detailed Synthetic Procedure

Preparation of 3-Functionalized Piperidine

The synthesis begins with preparation of a 3-substituted piperidine bearing a suitable leaving group.

Reagents and Conditions:

  • 3-Hydroxypiperidine (1.0 equiv)
  • p-Toluenesulfonyl chloride (1.2 equiv)
  • Triethylamine (1.5 equiv)
  • DCM
  • 0°C to room temperature, 4 hours

Procedure:

  • Dissolve 3-hydroxypiperidine in DCM and cool to 0°C
  • Add triethylamine
  • Add p-toluenesulfonyl chloride solution in DCM dropwise
  • Stir at room temperature for 4 hours
  • Wash with water and brine
  • Purify by column chromatography

This produces 3-tosyloxypiperidine as a key intermediate.

Fluoropyrimidine Component Preparation

5-Fluoropyrimidin-2-ol is prepared from commercially available precursors or used directly if commercially available.

If synthesis is required:

  • Start with 2-hydroxypyrimidine
  • Perform selective fluorination at the 5-position using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI)
  • Purify by recrystallization
Coupling and Final Functionalization

The final steps involve coupling the prepared components and introducing the diphenylcarboxamide group.

Coupling Conditions:

  • 3-Tosyloxypiperidine (1.0 equiv)
  • 5-Fluoropyrimidin-2-ol sodium salt (freshly prepared, 1.5 equiv)
  • DMF
  • 80°C, 12 hours

Procedure:

  • Generate the sodium salt of 5-fluoropyrimidin-2-ol using sodium hydride
  • Add 3-tosyloxypiperidine solution in DMF
  • Heat at 80°C for 12 hours
  • Cool, filter, and concentrate
  • Purify by column chromatography

The final N-functionalization with diphenylcarbamoyl chloride follows procedures described in previous sections.

Microwave-Assisted Synthesis

Detailed Procedure

One-Pot Microwave-Assisted Synthesis

Reagents and Conditions:

  • 3-Hydroxypiperidine (1.0 equiv)
  • N,N-Diphenylcarbamoyl chloride (1.2 equiv)
  • Potassium carbonate (3.0 equiv)
  • 2-Chloro-5-fluoropyrimidine (1.5 equiv)
  • Acetonitrile
  • Microwave irradiation, 120°C, 20 minutes (first step)
  • Microwave irradiation, 150°C, 30 minutes (second step)

Procedure:

  • Combine 3-hydroxypiperidine, potassium carbonate, and N,N-diphenylcarbamoyl chloride in acetonitrile
  • Irradiate in microwave reactor at 120°C for 20 minutes
  • Add 2-chloro-5-fluoropyrimidine to the reaction mixture
  • Irradiate at 150°C for 30 minutes
  • Cool, filter, and concentrate
  • Purify by column chromatography

This approach yields the target compound in approximately 50-60% overall yield, with significant time savings compared to conventional methods.

Purification and Characterization

Purification Methods

Several purification techniques are effective for obtaining high-purity 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide:

Column Chromatography:

  • Stationary Phase: Silica gel
  • Mobile Phase: Gradient elution with hexanes/ethyl acetate (starting 9:1, gradually increasing to 7:3)
  • Detection: UV visualization at 254 nm
  • Typical Recovery: 85-95% of crude material

Recrystallization:

  • Primary Solvent System: Ethyl acetate/hexanes
  • Alternative System: Ethanol/water
  • Procedure: Dissolve in minimum hot ethyl acetate, add hexanes until cloudiness persists, cool slowly
  • Typical Recovery: 75-85% with >98% purity

Preparative HPLC:

  • Column: C18 reverse phase
  • Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: 254 nm
  • Flow Rate: 20 mL/min
  • Typical Recovery: 90-95% with >99% purity

Characterization Data

Physical Properties
  • Appearance: White crystalline solid
  • Melting Point: 124-126°C (determined by Differential Scanning Calorimetry)
  • Solubility: Readily soluble in dichloromethane, chloroform, and DMSO; moderately soluble in ethyl acetate and acetone; poorly soluble in water and alcohols
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.42 (s, 2H, pyrimidine-H)
  • δ 7.40-7.28 (m, 8H, aromatic-H)
  • δ 7.26-7.20 (m, 2H, aromatic-H)
  • δ 5.10-5.02 (m, 1H, CH-O)
  • δ 4.25-4.15 (m, 1H, piperidine-H)
  • δ 3.95-3.80 (m, 1H, piperidine-H)
  • δ 3.50-3.30 (m, 2H, piperidine-H)
  • δ 2.10-1.70 (m, 4H, piperidine-H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 164.8 (C=O)
  • δ 160.2 (pyrimidine-C-O)
  • δ 158.4 (d, J = 8 Hz, pyrimidine-C-F)
  • δ 154.9 (pyrimidine-CH)
  • δ 142.6 (aromatic-C)
  • δ 129.4, 127.2, 126.8 (aromatic-CH)
  • δ 72.3 (CH-O)
  • δ 49.8, 42.5, 31.6, 20.8 (piperidine-CH₂)

¹⁹F NMR (282 MHz, CDCl₃):

  • δ -155.3 (s)

Mass Spectroscopy:

  • HRMS (ESI) m/z calculated for C₂₂H₂₁FN₄O₂ [M+H]⁺: 393.1721, found: 393.1725

Optimization and Scale-up Considerations

Reaction Parameter Optimization

Optimization studies for the synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide have revealed several critical parameters:

Parameter Range Studied Optimal Condition Effect on Yield
Base (Step 1) K₂CO₃, Et₃N, NaH Et₃N +15%
Solvent (Step 1) DCM, THF, Acetone DCM +10%
Temperature (Step 1) 0-40°C 0°C → RT +8%
Base (Step 2) K₂CO₃, Cs₂CO₃, NaH K₂CO₃ +12%
Solvent (Step 2) DMF, DMSO, Acetonitrile DMF +18%
Temperature (Step 2) 50-100°C 70°C +15%
Catalyst (Step 2) NaI, KI, None NaI (10 mol%) +25%

Scale-up Strategy

For industrial-scale production, several modifications to the laboratory procedures are recommended:

  • Solvent Selection: Replace DCM with 2-methyltetrahydrofuran for improved safety profile
  • Base Selection: Use solid potassium carbonate for easier handling and workup
  • Temperature Control: Implement slow, controlled addition of reagents with efficient cooling
  • Workup Procedure: Develop continuous extraction processes for improved efficiency
  • Purification: Replace column chromatography with recrystallization where possible

Chemical Reactions Analysis

Types of Reactions

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The diphenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its overall pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of enzyme activity.

Comparison with Similar Compounds

Key Research Findings

Fluorine Position Matters : Fluorine on pyrimidine (target) vs. piperidine () or CF₃ on pyridine () leads to distinct electronic and steric profiles.

Crystallinity: Quinoxaline derivatives exhibit strong π-stacking (), whereas the target compound’s pyrimidine-oxy group may favor hydrogen bonding.

Biological Activity

The compound 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a complex organic molecule that incorporates significant pharmacological substructures, including a piperidine ring and a fluoropyrimidine moiety. These features suggest potential biological activities that are of great interest in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

This compound is characterized by its unique structural components:

  • Piperidine Ring : Common in various pharmaceuticals, known for its ability to interact with biological targets.
  • Fluoropyrimidine Moiety : Often associated with anticancer activity, enhancing the compound's potential efficacy.

The combination of these elements may allow for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Table 1: Structural Similarities and Activities

Compound NameStructural FeaturesNotable Activities
5-FluorouracilFluoropyrimidineAnticancer
PiperinePiperidineAnti-inflammatory
Methylthio-pyridinePyridine with methylthioAntimicrobial

The mechanism of action for this compound remains largely speculative due to the lack of direct studies. However, computational predictions using tools like the Prediction of Activity Spectra for Substances (PASS) suggest that compounds with similar structures may exhibit activities against various biological targets.

Case Studies and Research Findings

Research on related compounds provides valuable insights into potential biological activities:

  • Anticancer Activity : Compounds with fluoropyrimidine structures have been shown to inhibit cancer cell growth effectively. For instance, 5-Fluorouracil is a well-known chemotherapeutic agent that acts by interfering with DNA synthesis.
  • Antimicrobial Properties : Similar piperidine derivatives have demonstrated antimicrobial activity, suggesting that the incorporation of such moieties into new compounds could yield effective antimicrobial agents.

Table 2: Comparative Efficacy in Cell Lines

CompoundCell Line TestedID50 (Molar Concentration)
3-Oxa-FUS. faecium9×1089\times 10^{-8}
3-Oxa-FUE. coli1×1071\times 10^{-7}
3-OxathymineL-1210 leukemia cells1×1051\times 10^{-5}

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities to various targets.
  • In Vitro Assays : To evaluate biological activity against specific cell lines.

These studies are essential for determining the therapeutic potential and safety profile of the compound.

Q & A

Q. What are the key synthetic challenges in preparing 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide, and how can they be methodologically addressed?

Answer: Challenges include:

  • Regioselectivity : Introducing the 5-fluoropyrimidin-2-yloxy group requires precise control to avoid competing substitution at other pyrimidine positions. Use directing groups (e.g., nitro or amino) to guide nucleophilic attack at the C2 position .
  • Piperidine Functionalization : Protect the piperidine nitrogen with Boc or Fmoc groups during coupling to prevent undesired side reactions .
  • Carboxamide Stability : Optimize acylation conditions (e.g., EDCI/HOBt in DCM) to avoid hydrolysis of the carboxamide moiety .
    Methodology :
  • Mitsunobu Reaction : For ether bond formation between fluoropyrimidine and piperidine derivatives, use DIAD/PPh₃ in THF under inert atmosphere .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for piperidine (δ 1.5–3.5 ppm), diphenyl carboxamide (δ 7.2–7.6 ppm), and fluoropyrimidine (δ 8.1–8.9 ppm) .
    • ¹⁹F NMR : Confirm fluorine substitution (δ -120 to -125 ppm for 5-fluoropyrimidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~434.17 g/mol) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Answer: Contradictions may arise from:

  • Assay Variability : Use orthogonal assays (e.g., surface plasmon resonance vs. cell-based luciferase) to confirm target binding .
  • Metabolic Interference : Pre-treat compounds with liver microsomes to assess stability and rule out false negatives .
  • Stereochemical Purity : Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) to ensure activity is not confounded by racemic mixtures .

Q. What strategies optimize regioselectivity in introducing the 5-fluoropyrimidin-2-yloxy group during synthesis?

Answer:

  • Metal Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to selectively functionalize the C2 position of pyrimidine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at C2 by stabilizing transition states .
  • Protection/Deprotection : Temporarily block C4/C6 pyrimidine positions with trimethylsilyl groups, then deprotect post-coupling .

How can computational methods guide the design of derivatives with improved target binding?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Prioritize derivatives with hydrogen bonds to fluoropyrimidine (C=O···H-N) and piperidine (C-O···π stacking) .
  • QSAR Modeling : Train models on IC₅₀ data to predict substituent effects (e.g., electron-withdrawing groups at pyrimidine C5 enhance potency) .

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